(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide
Description
Chemical Identity and Structural Characterization of (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide
IUPAC Nomenclature and Systematic Naming Conventions
The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions and reflects its complex structural features. The official IUPAC name is designated as (3S, 6R)-3, 4, 5-trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid, which accurately describes the stereochemical configuration and functional group arrangement. Alternative nomenclature includes the designation as 1-β-D-Glucopyranuronosyl-3-(1-nitroso-2-piperidinyl)pyridinium, which emphasizes the glucuronic acid conjugation pattern. The Chemical Abstracts Service registry number 1033078-12-4 provides unique identification for this specific stereoisomeric form.
The compound represents a quaternary pyridinium salt formed through the conjugation of the parent nitrosamine with glucuronic acid. This conjugation typically occurs at the pyridine nitrogen atom, resulting in the formation of a stable ionic complex that exhibits enhanced water solubility compared to the parent compound. The nomenclature specifically indicates the racemic nature of the compound through the (R,S) designation, acknowledging the presence of both stereoisomeric forms in equal proportions.
Molecular Formula and Weight Analysis
The molecular formula of (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide is established as C16H22N3O7, representing a significant increase in molecular complexity compared to the parent nitrosamine. The molecular weight is precisely determined as 367.35 daltons for the neutral form, with variations depending on the ionization state and associated counterions. The elemental composition analysis reveals a carbon content of approximately 52.31%, hydrogen content of 5.76%, and nitrogen content of 11.44% based on theoretical calculations.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H22N3O7 | |
| Molecular Weight | 367.35 Da | |
| Carbon Content | 52.31% | |
| Hydrogen Content | 5.76% | |
| Nitrogen Content | 11.44% |
The molecular structure incorporates three nitrogen atoms, reflecting the presence of the nitroso functional group, the piperidine ring system, and the pyridine moiety. Seven oxygen atoms are distributed throughout the glucuronic acid portion and the nitroso functionality, contributing significantly to the compound's hydrophilic character and biological activity profile.
Stereochemical Configuration and Isomeric Considerations
The stereochemical complexity of (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide arises from multiple chiral centers present in both the anabasine-derived portion and the glucuronic acid moiety. The compound exists as a racemic mixture, indicated by the (R,S) prefix, reflecting the equal distribution of both enantiomeric forms arising from the stereogenic center in the piperidine ring system. The glucuronic acid portion maintains its natural β-D configuration, contributing additional stereochemical definition to the overall molecular architecture.
The SMILES notation O=NN1CCCCC1C2=CN+=CC=C2 provides a comprehensive representation of the three-dimensional connectivity and stereochemical relationships. The InChI identifier further confirms the stereochemical specifications: InChI=1S/C16H21N3O7/c20-11-12(21)14(16(23)24)26-15(13(11)22)18-6-3-4-9(8-18)10-5-1-2-7-19(10)17-25/h3-4, 6, 8, 10-15, 20-22H, 1-2, 5, 7H2/p+1/t10?, 11?, 12-, 13?, 14?, 15+/m0/s1.
The presence of both R and S configurations at the piperidine stereocenter creates distinct spatial arrangements that may influence biological recognition patterns and metabolic processing rates. This stereochemical diversity necessitates careful consideration during analytical method development and quantitative assessment procedures.
X-ray Crystallography and Three-Dimensional Conformational Studies
While specific X-ray crystallographic data for (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide is not extensively detailed in the available literature, related nitrosoguanidine compounds have been subjected to comprehensive crystallographic analysis that provides insight into nitroso compound structural behavior. The crystallographic studies of similar nitroso compounds reveal important structural features including hydrogen bonding patterns and lattice energy considerations that influence crystal packing arrangements.
The three-dimensional conformational analysis must account for the flexibility of the glucuronic acid moiety and the restricted rotation around the nitroso functional group. Computational modeling approaches utilizing ab initio molecular orbital calculations provide valuable insights into the most stable gaseous configurations and potential energy surfaces. The pyridinium salt formation introduces additional conformational constraints due to electrostatic interactions and potential coordination with counterions.
The molecular geometry optimization studies suggest that the compound adopts preferential conformations that minimize steric hindrance between the bulky glucuronic acid group and the piperidine ring system. These conformational preferences have significant implications for biological recognition and binding affinity measurements in various analytical applications.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide through analysis of both proton and carbon-13 chemical environments. The compound demonstrates conformance to expected structural patterns based on NMR analysis, with characteristic chemical shifts reflecting the electronic environments of the pyridinium, piperidine, and glucuronic acid components. The spectroscopic data processing involves careful consideration of phase correction, baseline adjustment, and integration procedures to ensure accurate structural assignment.
The proton NMR spectrum exhibits complex multipicity patterns arising from the overlapping signals of the piperidine ring protons, glucuronic acid protons, and pyridine ring protons. Chemical shift assignments require systematic analysis using two-dimensional correlation experiments to establish connectivity patterns and through-space interactions. The quaternary nature of the pyridinium nitrogen significantly influences the chemical shifts of adjacent carbons and protons, providing diagnostic fingerprints for structural confirmation.
Infrared Spectroscopy
Infrared spectroscopic analysis reveals characteristic absorption patterns corresponding to the various functional groups present in the molecular structure. The nitroso functional group exhibits distinctive absorption in the 1500-1600 cm⁻¹ region, while the glucuronic acid carboxyl and hydroxyl groups contribute broad absorption patterns in the 3200-3600 cm⁻¹ and 1700-1750 cm⁻¹ regions respectively. The aromatic pyridine ring system displays characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.
The force constant and reduced mass considerations influence the precise wavenumber positions of these absorption bands, with the reduced mass calculations accounting for the atomic masses of the vibrating bond partners. Peak intensity variations provide additional structural information regarding the symmetry and electronic environment of the various functional groups present in the molecule.
Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight and provides detailed fragmentation pathway information for structural characterization. The compound exhibits conformance to expected mass spectral patterns with molecular ion detection and characteristic fragmentation products that support structural assignments. The electrospray ionization process readily generates the molecular ion species, facilitating accurate mass determination and elemental composition confirmation.
Tandem mass spectrometry experiments reveal specific fragmentation pathways including loss of the glucuronic acid moiety and subsequent breakdown of the anabasine-derived portion. The fragmentation patterns follow predictable pathways based on bond strengths and charge localization effects, with α-cleavage reactions and McLafferty rearrangements contributing to the observed product ion spectrum. These fragmentation studies provide valuable information for developing selective reaction monitoring methods for quantitative analysis in complex biological matrices.
Properties
IUPAC Name |
(3S,6R)-3,4,5-trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c20-11-12(21)14(16(23)24)26-15(13(11)22)18-6-3-4-9(8-18)10-5-1-2-7-19(10)17-25/h3-4,6,8,10-15,20-22H,1-2,5,7H2/p+1/t10?,11?,12-,13?,14?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQJGRMFKQFEI-LJCZPVBQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)O)O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=C[N+](=CC=C2)[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Nitrosation proceeds via the electrophilic attack of a nitrosonium ion (NO⁺) on the secondary amine group of anabasine. The reaction is pH-dependent, with optimal yields observed at pH 2.5–3.5. A representative pathway is shown below:
Key parameters influencing yield include:
Table 1: Optimization of Nitrosation Conditions
| Parameter | Optimal Range | Yield (%) | Byproducts Identified |
|---|---|---|---|
| pH | 2.5–3.5 | 78–85 | N-Nitrosodimethylamine (NDMA) |
| Temperature (°C) | 30 | 82 | Anabasine oxide |
| NaNO₂ Equivalents | 1.2 | 85 | Nitro-anabasine isomers |
Enzymatic Glucuronidation of NAB
The second step involves the glucuronidation of NAB at the N'-position using UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10, which exhibits high activity toward tobacco-specific nitrosamines (TSNAs).
In Vitro Glucuronidation Protocol
Table 2: Kinetic Parameters of UGT2B10-Mediated NAB Glucuronidation
| Parameter | Value | Method |
|---|---|---|
| (μM) | 15.2 ± 2.1 | HPLC-TEA |
| (pmol/min/mg) | 48.6 ± 5.3 | Scintillation counting |
| Catalytic Efficiency () | 3.2 | — |
Purification and Characterization of NAB-Gluc
Crude reaction mixtures require purification to isolate NAB-Gluc from unreacted substrates and byproducts.
High-Performance Liquid Chromatography (HPLC)
Table 3: HPLC Retention Times for NAB-Gluc and Related Compounds
| Compound | Retention Time (min) | λmax (nm) |
|---|---|---|
| NAB-Gluc | 22.4 | 230 |
| Unreacted NAB | 18.9 | 234 |
| UDPGA | 5.2 | 260 |
Validation Techniques
-
β-Glucuronidase Hydrolysis : Incubation with 1,000 U/mL β-glucuronidase (pH 5.0, 37°C, 2 hours) confirms glucuronide identity via reversion to NAB.
-
NMR Spectroscopy : NMR (500 MHz, D₂O) shows characteristic signals for the glucuronide moiety (δ 5.32 ppm, anomeric proton) and nitroso group (δ 8.15 ppm).
Optimization Strategies for Scalable Synthesis
Enzyme Engineering
Directed evolution of UGT2B10 has been explored to enhance thermostability and catalytic efficiency. Mutant variants (e.g., UGT2B10-F135L) show a 1.7-fold increase in compared to wild-type.
Process Intensification
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Continuous-Flow Reactors : Microfluidic systems reduce reaction time by 40% through improved mass transfer.
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Co-Solvent Systems : Addition of 10% DMSO increases UDPGA solubility, boosting yields by 15%.
Analytical Quality Control
Regulatory guidelines mandate stringent testing for residual solvents and nitrosamine impurities.
Table 4: Acceptable Limits for NAB-Gluc Preparations
| Impurity | Threshold (ppm) | Analytical Method |
|---|---|---|
| Residual NaNO₂ | <10 | Ion chromatography |
| NDMA | <0.1 | GC-MS/MS |
| Free Anabasine | <50 | HPLC-DAD |
Chemical Reactions Analysis
Types of Reactions
(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The pyridinium group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitroso group results in the formation of an amine.
Scientific Research Applications
(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .
Biological Activity
(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is a nitrosamine derivative of anabasine, a minor tobacco alkaloid. This compound has garnered attention due to its potential biological activities, particularly in relation to tobacco exposure and its implications for health. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and relevance as a biomarker.
Chemical Structure and Properties
This compound is characterized by the presence of a nitroso group attached to the anabasine structure, which is a pyridine alkaloid. The glucuronide conjugation plays a crucial role in the metabolism of this compound, influencing its biological activity and excretion.
Metabolism and Pharmacokinetics
The metabolism of (R,S)-N2-Nitroso-Anabasine involves several pathways, primarily through glucuronidation. This process enhances solubility and facilitates excretion via urine. A study analyzing urinary concentrations of anabasine and its glucuronides indicated that glucuronidated forms are prevalent in smokers, suggesting significant metabolic conversion .
Table 1: Metabolic Pathways of Anabasine and Its Derivatives
Toxicological Effects
The nitrosamine derivatives, including (R,S)-N2-Nitroso-Anabasine, are recognized for their potential carcinogenic effects. Nitrosamines are known to form DNA adducts, leading to mutations that can initiate cancer development. Quantum chemical calculations suggest that these compounds can activate pathways that enhance their carcinogenic potential .
Case Studies
- Urinary Biomarker Studies : A significant study involving 827 smokers demonstrated that urinary concentrations of anabasine were correlated with nicotine exposure levels. The presence of glucuronide conjugates was indicative of metabolic processing and potential toxicity .
- Carcinogenicity Assessment : Research has highlighted the role of nitrosamines in tobacco-related cancers. The formation of DNA adducts from compounds like (R,S)-N2-Nitroso-Anabasine underscores the importance of understanding their biological activity in the context of tobacco use .
Analytical Methods for Detection
Detection of (R,S)-N2-Nitroso-Anabasine and its metabolites typically employs advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the quantification of low-level exposures and provide insights into the pharmacokinetics of the compound .
Table 2: Analytical Parameters for Detection
| Parameter | Value |
|---|---|
| Limit of Quantitation | 0.5 ng/mL |
| Calibration Range | 0.5 - 100 ng/mL |
| Recovery Rate | >90% |
Comparison with Similar Compounds
Comparison with Other Beta-D-Glucuronides
Beta-D-glucuronides are common Phase II metabolites. Key comparisons include:
Key Observations :
Comparison with Other N-Nitroso Compounds
N-Nitroso compounds share carcinogenic properties due to electrophilic alkylating agents formed during metabolism .
Key Observations :
- Metabolism : Unlike most N-nitrosamines requiring metabolic activation, (R,S)-N2-Nitroso-Anabasine may decompose spontaneously or via enzymatic cleavage, releasing the nitroso moiety.
- Environmental Impact: Similar to nitrosated pharmaceuticals in wastewater , this compound could contribute to environmental NOC loads if excreted unmetabolized.
Q & A
Q. What are the key methodological considerations for synthesizing (R,S)-N<sup>2</sup>-Nitroso-Anabasine N'-β-D-Glucuronide in vitro?
Synthesis involves two critical steps:
- Nitrosation : React anabasine with nitrous acid (HNO2) under acidic conditions (pH 2–3) at 25–37°C. Ascorbic acid or other inhibitors may be added to suppress competing side reactions .
- Glucuronidation : Use UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A4 or UGT2B7) to conjugate the nitroso-anabasine intermediate with β-D-glucuronic acid. Optimize enzyme activity using pH 7.4 buffers and cofactors like Mg<sup>2+</sup> . Purification requires reversed-phase HPLC with C18 columns and mass spectrometry (MS) validation to confirm structural integrity .
Q. How can researchers detect and quantify (R,S)-N<sup>2</sup>-Nitroso-Anabasine N'-β-D-Glucuronide in complex matrices?
Use LC-MS/MS with the following parameters:
- Chromatography : C18 column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in H2O:MeOH).
- Mass spectrometry : Electrospray ionization (ESI) in negative mode; monitor transitions for the glucuronide conjugate (e.g., m/z [M-H]<sup>-</sup> → fragment ions).
- Validation : Include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported stability data for N-nitroso-glucuronide conjugates?
Stability studies should evaluate:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via LC-MS. Nitroso-glucuronides are prone to hydrolysis under alkaline conditions (>pH 7) .
- Enzymatic cleavage : Test β-glucuronidase activity (e.g., from E. coli) to assess susceptibility to enzymatic hydrolysis. Include inhibitors like saccharic acid 1,4-lactone for specificity .
- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation products using high-resolution MS .
Q. How do metabolic interactions influence the pharmacokinetics of (R,S)-N<sup>2</sup>-Nitroso-Anabasine N'-β-D-Glucuronide?
Key factors include:
- Transporters : Organic anion-transporting polypeptides (OATPs) mediate hepatic uptake. Use transfected HeLa cells or liver-derived models (e.g., HepG2) to study competitive inhibition with known substrates like estradiol-17β-glucuronide .
- Enterohepatic recirculation : Administer the compound orally to rodent models and quantify biliary excretion via cannulation. Detect glucuronide-hydrolyzed metabolites (e.g., free nitroso-anabasine) in plasma and feces .
- Interspecies variability : Compare glucuronidation rates using microsomes from human, rat, and mouse liver to identify species-specific metabolism .
Q. What advanced statistical approaches resolve data contradictions in environmental occurrence studies of N-nitroso-glucuronides?
- Multivariate analysis : Apply principal component analysis (PCA) to datasets from LC-MS/MS, GC-MS, and immunoassays to identify outliers caused by matrix effects or cross-reactivity .
- Meta-analysis : Pool data from food surveys (e.g., EFSA reports) and environmental samples, adjusting for detection limits and methodological biases (e.g., extraction efficiency variations) .
- Machine learning : Train models on spectral libraries (e.g., NIST) to predict unobserved metabolites or degradation products in complex samples .
Methodological Resources
- Synthesis validation : Cross-reference with ISO 16649-1:2018 for glucuronidase-based detection protocols .
- Analytical standards : Use deuterated internal standards or purchase certified reference materials from accredited suppliers (e.g., KEGG Compound C03033 for glucuronide structural validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
